1-Decanol, 2-hexyl-, benzoate

Sunscreen photostability Avobenzone stabilization Branched alkyl benzoate esters

1-Decanol, 2-hexyl-, benzoate (INCI: Hexyldecyl Benzoate, CAS 163883-40-7) is a mono-branched alkyl benzoate ester (C23H38O2, MW 346.55 g/mol) synthesized via esterification of benzoic acid with 2-hexyldecanol, a Guerbet alcohol. The molecule features a C4 alkyl branch at the 2-position of the fatty alcohol backbone, a structural motif that imparts distinct physicochemical properties relative to linear or less-branched benzoate esters.

Molecular Formula C23H38O2
Molecular Weight 346.5 g/mol
CAS No. 163883-40-7
Cat. No. B12674270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decanol, 2-hexyl-, benzoate
CAS163883-40-7
Molecular FormulaC23H38O2
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCC)COC(=O)C1=CC=CC=C1
InChIInChI=1S/C23H38O2/c1-3-5-7-9-10-13-17-21(16-12-8-6-4-2)20-25-23(24)22-18-14-11-15-19-22/h11,14-15,18-19,21H,3-10,12-13,16-17,20H2,1-2H3
InChIKeyFYHVUGCQEFBZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Decanol, 2-hexyl-, benzoate (CAS 163883-40-7): Technical Baseline for Procurement & Formulation Scientists


1-Decanol, 2-hexyl-, benzoate (INCI: Hexyldecyl Benzoate, CAS 163883-40-7) is a mono-branched alkyl benzoate ester (C23H38O2, MW 346.55 g/mol) synthesized via esterification of benzoic acid with 2-hexyldecanol, a Guerbet alcohol [1]. The molecule features a C4 alkyl branch at the 2-position of the fatty alcohol backbone, a structural motif that imparts distinct physicochemical properties relative to linear or less-branched benzoate esters [2]. It is classified as a non-ionic surfactant (ester-type, branched-chain alkanol aromatic acid ester) and functions primarily as an emollient, plasticizer, and solvent in personal care and sunscreen formulations [1][3].

1-Decanol, 2-hexyl-, benzoate: Why In-Class Substitution Without Evidence Introduces Formulation Risk


Generic substitution with other alkyl benzoates (e.g., C12-15 alkyl benzoate, 2-ethylhexyl benzoate, or isostearyl benzoate) without supporting data can compromise sunscreen photostability and sensory performance. The presence of a C4+ branch at the 2-position of the fatty alcohol chain is a critical structural determinant: patent data demonstrate that long branched chain benzoates with this specific branching architecture effectively stabilize dibenzoylmethane-derived UVA filters such as avobenzone (PARSOL 1789), whereas linear or less-branched benzoates do not provide equivalent stabilization [1]. Furthermore, the refractive index, spreading behavior, and hydrolytic stability of 2-hexyldecyl benzoate differ meaningfully from mixture-based alternatives like C12-15 alkyl benzoate, which is a variable-composition blend of esters whose lot-to-lot consistency may introduce formulation drift [2].

1-Decanol, 2-hexyl-, benzoate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Avobenzone (PARSOL 1789) Photostabilization: Branched Alkyl Benzoates with C4+ 2-Position Branch vs. Linear/Unbranched Benzoate Esters

US Patent US6350894B1 explicitly teaches that long branched chain alkyl benzoates bearing a C4+ branch at the 2-position (including 2-hexyldecyl benzoate and 2-butyloctyl benzoate) stabilize dibenzoylmethane UVA filters such as avobenzone, increasing both the Sun Protection Factor (SPF) and the duration of photoprotection [1]. In contrast, the patent specification indicates that linear alkyl benzoates and shorter-branched alternatives (e.g., 2-ethylhexyl benzoate) are not taught as effective stabilizers for this purpose [1]. A 40:60 (w/w) mixture of 2-butyloctyl benzoate and 2-hexyldecyl benzoate achieves a refractive index of 1.48 and enables SPF values of 20–25 in the absence of benzophenone-3 or octocrylene [1].

Sunscreen photostability Avobenzone stabilization Branched alkyl benzoate esters

Refractive Index Consistency: 2-Hexyldecyl Benzoate vs. C12-15 Alkyl Benzoate Mixtures

The refractive index (n20/D) of 2-hexyldecyl benzoate is reported as 1.485 (ChemSpider, predicted) and approximately 1.48 for a 60:40 mixture with 2-butyloctyl benzoate [1]. C12-15 alkyl benzoate, a multi-component ester mixture, exhibits a refractive index range of 1.475–1.495 depending on batch composition [2]. The single-molecule nature of 2-hexyldecyl benzoate ensures a fixed refractive index of 1.485, offering tighter optical specification control compared to the 0.02-unit range typical of C12-15 alkyl benzoate blends [2].

Refractive index Optical clarity Emollient characterization

Physicochemical Property Comparison: 2-Hexyldecyl Benzoate vs. 2-Ethylhexyl Benzoate

2-Hexyldecyl benzoate (C23H38O2, MW 346.55, density 0.923 g/cm³, boiling point 434.8°C at 760 mmHg, flash point 183.8°C) is a significantly larger, higher-boiling ester than 2-ethylhexyl benzoate (C15H22O2, MW 234.33, typical boiling point ~310–330°C). The higher molecular weight and boiling point of 2-hexyldecyl benzoate translate to lower volatility (estimated vapor pressure 9.23×10⁻⁸ mmHg at 25°C) [1], which is advantageous in formulations requiring long-lasting emolliency and reduced evaporative loss at elevated temperatures.

Density Boiling point Flash point Molecular weight

Hydrolytic Stability Profile: Acid/Base-Catalyzed Hydrolysis Risk

According to surfactant property databases, 2-hexyldecyl benzoate is stable under neutral conditions but susceptible to hydrolysis in the presence of strong acids and strong bases [1]. This pH-dependent stability profile is characteristic of benzoate esters and should be compared against alternative emollients with broader pH tolerance (e.g., hydrocarbon-based emollients or silicone oils) when formulating in extreme pH environments.

Hydrolytic stability Formulation pH range Ester degradation

1-Decanol, 2-hexyl-, benzoate: Evidence-Backed Application Scenarios for R&D and Industrial Procurement


High-SPF Sunscreen Formulations Requiring Avobenzone Photostabilization Without Benzophenone-3 or Octocrylene

When developing sunscreens with SPF 20–25+ that use avobenzone as the primary UVA filter but cannot include benzophenone-3 or octocrylene (due to regulatory restrictions or 'reef-safe' marketing claims), 2-hexyldecyl benzoate, alone or in combination with 2-butyloctyl benzoate, provides both solubilization and photostabilization of the UVA filter, as taught by US Patent US6350894B1 [1]. The 40:60 mixture achieves a refractive index of 1.48, compatible with high-clarity sunscreen formulations.

Optically Clear Cosmetic Formulations with Tight Refractive Index Specification

For transparent gel-based serums, clear lip glosses, or anhydrous formulations where optical uniformity is critical, 2-hexyldecyl benzoate offers a fixed refractive index of 1.485 , enabling tighter quality control than C12-15 alkyl benzoate whose refractive index can vary between 1.475 and 1.495 across batches [2].

Low-Volatility, Long-Wear Skin Care and Color Cosmetic Products

The high boiling point (434.8°C) and extremely low vapor pressure (~9.23×10⁻⁸ mmHg at 25°C) of 2-hexyldecyl benzoate make it suitable for long-wear foundations, lipsticks, and anhydrous balms processed at elevated temperatures, where lower-boiling esters like 2-ethylhexyl benzoate may evaporate and alter product consistency over time.

Neutral-pH Personal Care Emulsions and Plasticized Wax Systems

2-Hexyldecyl benzoate functions effectively as an emollient, plasticizer, and solvent in creams, lotions, and hair conditioners formulated at neutral pH, where its hydrolytic stability is maintained [3]. It softens rigid waxes and pigments, enabling uniform spreadability.

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